5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological activities.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Regioselective Synthesis Techniques : A study highlighted the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating an efficient method using ultrasound in aqueous media. This approach underlines the compound's potential for diverse chemical modifications and applications in pharmaceutical synthesis (Kaping, Helissey, & Vishwakarma, 2020).
Biological Activities
- Anticancer Activity : Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant anticancer activity against human breast adenocarcinoma cell lines, emphasizing the compound's potential in anticancer drug development (Abdellatif et al., 2014).
- Antimicrobial and Antibacterial Potential : Novel pyrazolopyrimidine derivatives have been evaluated for their insecticidal and antimicrobial potential, indicating promising applications in pest control and antibiotic development (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16-17(2)25-22-20(19-11-7-4-8-12-19)15-24-26(22)21(16)23-14-13-18-9-5-3-6-10-18/h3-12,15,23H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQJZDKBVBFBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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